![molecular formula C17H14BrN3O2 B2378512 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941965-70-4](/img/structure/B2378512.png)
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a chemical compound with the molecular formula C17H14BrN3O2. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The exact 3D structure is not provided in the available sources.Scientific Research Applications
Synthesis of Polyheterocyclic Ring Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) discuss using related compounds as precursors for constructing new polyheterocyclic ring systems. These compounds exhibit in vitro antibacterial properties, highlighting their potential in pharmaceutical applications (Abdel‐Latif et al., 2019).
Antimalarial Activity
Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity against the erythrocytic stages of chloroquine-sensitive Pf 3D7 strain of malaria. These findings suggest the potential of these compounds in developing new antimalarial drugs (Mane et al., 2014).
Antipyrine Derivatives for Biological Applications
Saeed et al. (2020) investigated the synthesis and characterization of antipyrine derivatives, including their solid-state structures and interactions. This research contributes to understanding the pharmaceutical potential of such compounds (Saeed et al., 2020).
Anticancer Activity
Ghorab, El-Gazzar, and Alsaid (2014) explored the use of 4-aminoantipyrine as an intermediate for synthesizing pyrazolone derivatives, which were then screened for anticancer activity against a human tumor breast cancer cell line. Their findings provide insights into potential cancer treatments (Ghorab et al., 2014).
Anti-Influenza Virus Activities
Selvam et al. (2006) tested compounds related to 4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide for antiviral activity against various strains of influenza, finding that some derivatives showed promising results. This research can help develop new antiviral drugs (Selvam et al., 2006).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available sources, pyridopyrimidine derivatives are known to target several biological pathways. For instance, some derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and methylation reactions .
properties
IUPAC Name |
4-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-3-8-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-6-13(18)7-5-12/h3-9H,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDXCKMMKFNRBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=C(C=C3)Br)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.